Idarubicinol is the primary, active metabolite of idarubicin, a synthetic anthracycline analog of daunorubicin. It is primarily investigated for its cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance (MDR). Idarubicinol, unlike the metabolites of other anthracyclines such as daunorubicinol, retains significant antitumor activity. [, , , , , , , ]
4-Demethoxydaunorubicinol is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is notable for its potential applications in oncology, particularly in treating various hematological malignancies. Its structure is characterized by the absence of a methoxy group at the C-4 position of the daunorubicin molecule, which may influence its pharmacological properties and efficacy.
4-Demethoxydaunorubicinol is synthesized from daunorubicin, which is originally derived from the bacterium Streptomyces peucetius. The biosynthetic pathway involves the modification of daunorubicin through chemical reactions that alter its functional groups.
This compound falls under the classification of anthracyclines, a class of drugs known for their anticancer properties. Anthracyclines are commonly used in chemotherapy regimens due to their ability to intercalate DNA and inhibit topoisomerase II, leading to cell death.
The synthesis of 4-Demethoxydaunorubicinol typically involves the demethylation of daunorubicin. Several methods have been explored for this process:
The chemical demethylation process often requires careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor the progress and purity of the synthesis.
The molecular formula of 4-Demethoxydaunorubicinol is C₂₁H₂₃N₃O₅. Its structure can be described as follows:
The compound's molecular weight is approximately 397.43 g/mol. Its structural characteristics can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
4-Demethoxydaunorubicinol can participate in various chemical reactions typical of phenolic compounds:
These reactions are often studied in vitro to assess their implications for drug metabolism and interaction with cellular components. Kinetic studies provide insights into reaction rates and mechanisms.
The mechanism by which 4-Demethoxydaunorubicinol exerts its anticancer effects involves several key processes:
Studies have shown that 4-Demethoxydaunorubicinol exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values comparable to those of daunorubicin.
Relevant analyses include spectroscopic methods (NMR, IR) to elucidate structural properties and confirm purity.
4-Demethoxydaunorubicinol has several notable applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: